molecular formula C10H13BrN2O B12836632 3-(4-bromopyridin-2-yl)-N,N-dimethylpropanamide

3-(4-bromopyridin-2-yl)-N,N-dimethylpropanamide

Cat. No.: B12836632
M. Wt: 257.13 g/mol
InChI Key: LXPIDLVHEJZPQY-UHFFFAOYSA-N
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Description

3-(4-Bromopyridin-2-yl)-N,N-dimethylpropanamide is a chemical compound that features a bromopyridine moiety attached to a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromopyridin-2-yl)-N,N-dimethylpropanamide typically involves the bromination of pyridine derivatives followed by amide formation. One common method involves the reaction of 4-bromopyridine with N,N-dimethylpropanamide under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromopyridin-2-yl)-N,N-dimethylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Scientific Research Applications

3-(4-Bromopyridin-2-yl)-N,N-dimethylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-bromopyridin-2-yl)-N,N-dimethylpropanamide involves its interaction with specific molecular targets. The bromopyridine moiety can bind to active sites on enzymes or receptors, modulating their activity. This interaction can affect various biological pathways and processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromopyridin-2-yl)-N,N-dimethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H13BrN2O

Molecular Weight

257.13 g/mol

IUPAC Name

3-(4-bromopyridin-2-yl)-N,N-dimethylpropanamide

InChI

InChI=1S/C10H13BrN2O/c1-13(2)10(14)4-3-9-7-8(11)5-6-12-9/h5-7H,3-4H2,1-2H3

InChI Key

LXPIDLVHEJZPQY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CCC1=NC=CC(=C1)Br

Origin of Product

United States

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